ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15000457
InChI: InChI=1S/C20H26N4O4/c1-2-28-20(27)24-12-10-23(11-13-24)18(25)8-5-9-21-19(26)17-14-15-6-3-4-7-16(15)22-17/h3-4,6-7,14,22H,2,5,8-13H2,1H3,(H,21,26)
SMILES:
Molecular Formula: C20H26N4O4
Molecular Weight: 386.4 g/mol

ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15000457

Molecular Formula: C20H26N4O4

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate -

Specification

Molecular Formula C20H26N4O4
Molecular Weight 386.4 g/mol
IUPAC Name ethyl 4-[4-(1H-indole-2-carbonylamino)butanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C20H26N4O4/c1-2-28-20(27)24-12-10-23(11-13-24)18(25)8-5-9-21-19(26)17-14-15-6-3-4-7-16(15)22-17/h3-4,6-7,14,22H,2,5,8-13H2,1H3,(H,21,26)
Standard InChI Key XDAYYPHSLIWADS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3N2

Introduction

Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. It features a piperazine ring, an indole moiety, and an ethyl ester functional group, making it a promising candidate for medicinal chemistry applications, particularly in the development of drugs targeting neurological and psychological conditions.

Synthesis Methods

The synthesis of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate typically involves several key steps, including the use of anhydrous solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction. High yields (up to 95%) can be achieved under optimized conditions.

Biological Activities and Potential Applications

This compound exhibits significant biological activities, particularly in pharmacology, due to its indole and piperazine moieties. It is a candidate for further pharmacological studies, especially in targeting neurotransmitter receptors involved in dopaminergic and serotonergic signaling pathways, suggesting potential anxiolytic or antidepressant properties.

Biological Activities Table

Biological ActivityDescription
Neurotransmitter InteractionModulates dopaminergic and serotonergic signaling pathways
Potential Therapeutic UseAnxiolytic or antidepressant properties
Biological TargetsSerotonin receptors

Analytical Techniques

The structural characteristics of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence and arrangement of various functional groups.

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